

SR10067 half-life and its implications for experimental design

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Compound of Interest					
Compound Name:	SR10067				
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SR10067 Technical Support Center

This technical support center provides essential information for researchers, scientists, and drug development professionals working with **SR10067**, a potent and selective REV-ERB agonist. The following sections offer troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful experimental design and execution.

SR10067 Pharmacokinetic Profile

While a precise half-life for **SR10067** is not definitively reported in publicly available literature, a comprehensive review of existing studies provides key insights into its pharmacokinetic profile, which is critical for effective experimental design. The available data consistently indicate a relatively short duration of action in vivo.



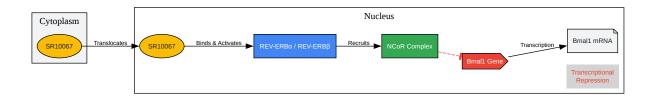
Parameter	Species	Dosage & Route	Observation	Implication for Experimental Design
Concentration above IC50	Mouse	30 mg/kg, intraperitoneal (i.p.)	Plasma and brain concentrations remain above the IC50 values for REV-ERBα (170 nM) and REV-ERBβ (160 nM) for at least 6 hours postinjection.[1]	For acute in vivo studies, a single administration is likely sufficient to engage the target for a standard experimental window (e.g., 6-8 hours). For longer-term studies, multiple daily doses may be necessary.
Duration of Physiological Effect	Mouse	30 mg/kg, i.p.	Acute effects on sleep architecture, such as increased wakefulness, return to a normal pattern within approximately 12 hours.[1]	Experiments designed to observe the acute effects of SR10067 should be conducted within the 12- hour window following administration.
Qualitative Half- Life	Mouse	Not specified	Described as having a "short half-life".[1]	The compound is cleared relatively quickly from the system, minimizing the risk of confounding effects in



subsequent experimental periods.

Signaling Pathway and Experimental Workflow

SR10067 functions as an agonist of the nuclear receptors REV-ERBα and REV-ERBβ. Upon binding, **SR10067** enhances the recruitment of the nuclear receptor co-repressor (NCoR) complex, leading to the transcriptional repression of target genes, a key one being Bmal1, a core component of the circadian clock machinery.

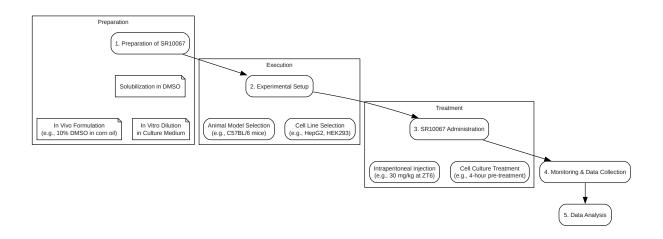


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SR10067 activates REV-ERB, leading to the repression of Bmal1 gene transcription.

A typical experimental workflow for investigating the effects of **SR10067**, whether in vivo or in vitro, follows a logical progression from preparation to data analysis.





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A generalized workflow for experiments involving **SR10067**.

Experimental Protocols In Vivo Administration Protocol (Mouse Model)

This protocol provides a general guideline for the intraperitoneal administration of **SR10067** to mice.

Materials:

- SR10067 powder
- · Dimethyl sulfoxide (DMSO), sterile
- · Corn oil, sterile



- Sterile 1.5 mL microcentrifuge tubes
- Vortex mixer
- Insulin syringes (or other appropriate syringes for i.p. injection)

Procedure:

- Preparation of SR10067 Formulation (for a 30 mg/kg dose in a 20g mouse with a 100 μL injection volume):
 - Calculate the required amount of SR10067. For a 30 mg/kg dose, a 20g mouse requires
 0.6 mg of SR10067.
 - To prepare a 6 mg/mL stock solution, dissolve 6 mg of SR10067 in 100 μL of DMSO in a sterile microcentrifuge tube. Vortex thoroughly to ensure complete dissolution.[2]
 - Add 900 μL of sterile corn oil to the DMSO/SR10067 mixture.[2]
 - Vortex vigorously to create a stable emulsion. The final concentration will be 6 mg/mL in a 10% DMSO/90% corn oil vehicle.
- Animal Dosing:
 - Gently restrain the mouse.
 - Administer the SR10067 formulation via intraperitoneal injection at a volume of 10 μL per gram of body weight. For a 20g mouse, this would be a 200 μL injection.
 - Timing Consideration: For studies involving circadian rhythms, it is crucial to administer
 SR10067 at a specific Zeitgeber Time (ZT). ZT6 (6 hours after lights on) is a commonly used time point in published studies.[1]
- Post-Administration Monitoring:
 - Monitor the animals for any adverse reactions.



 Proceed with the planned experimental measurements at the desired time points postinjection.

In Vitro Cell Culture Protocol

This protocol outlines a general procedure for treating cultured cells with **SR10067**.

Materials:

- SR10067 powder
- DMSO, sterile
- Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
- Cultured cells in multi-well plates

Procedure:

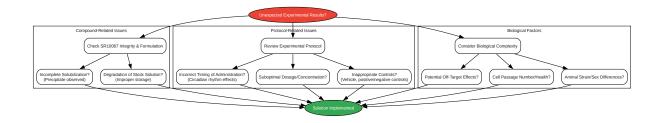
- Preparation of SR10067 Stock Solution:
 - Dissolve SR10067 powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C or -80°C for long-term stability.[2]
- Cell Treatment:
 - Thaw the SR10067 stock solution and dilute it to the desired working concentration in prewarmed cell culture medium.
 - Important: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
 - Remove the existing medium from the cells and replace it with the medium containing
 SR10067 or the vehicle control.
 - Pre-treatment Time: A 4-hour pre-treatment with SR10067 has been shown to be effective
 in some experimental setups before the addition of other stimuli. The optimal treatment



duration will depend on the specific experimental goals and the endpoint being measured.

- Incubation and Analysis:
 - Incubate the cells for the desired period.
 - Harvest the cells or supernatant for downstream analysis (e.g., RNA extraction for qPCR, protein extraction for Western blotting, or analysis of secreted factors).

Troubleshooting and FAQs Logical Troubleshooting Flow



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A step-by-step guide to troubleshooting common issues in **SR10067** experiments.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected effect of **SR10067** in my in vivo experiment. What could be the issue?

A1: Several factors could contribute to a lack of efficacy.



- Formulation: Ensure that **SR10067** is fully dissolved in DMSO before adding corn oil and that the mixture is thoroughly emulsified by vortexing immediately before injection. Incomplete dissolution or a non-homogenous suspension can lead to inaccurate dosing.
- Timing of Administration: **SR10067** targets a core component of the circadian clock. The timing of administration relative to the light-dark cycle (Zeitgeber Time) is critical. The expression of REV-ERBα itself is rhythmic, and administering the compound at a time of low receptor expression may result in a blunted response. Most published studies administer **SR10067** during the light phase (e.g., ZT6).
- Dosage: While 30 mg/kg i.p. is a commonly used dose in mice, the optimal dose may vary depending on the specific animal model and the endpoint being measured. Consider performing a dose-response study.

Q2: My cells are showing signs of toxicity after treatment with **SR10067**. How can I mitigate this?

A2:

- DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept to a minimum, ideally 0.1% or lower. High concentrations of DMSO are cytotoxic. Always include a vehicle control with the same final DMSO concentration as your SR10067 treatment group to assess solvent toxicity.
- SR10067 Concentration: While SR10067 has IC50 values in the nanomolar range, the
 effective concentration in cell-based assays can vary. It is advisable to perform a doseresponse curve to determine the optimal, non-toxic concentration for your specific cell line
 and assay.
- Cell Health: Ensure that your cells are healthy and not overly confluent before treatment. Stressed or unhealthy cells can be more susceptible to the effects of any compound.

Q3: How should I store **SR10067**?

A3:

Powder: SR10067 powder should be stored at -20°C for long-term stability.[2]



 Stock Solutions: Stock solutions of SR10067 in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Q4: Are there known off-target effects of **SR10067**?

A4: **SR10067** is described as a selective REV-ERB agonist.[2] However, as with any pharmacological tool, the potential for off-target effects should be considered, especially at high concentrations. It is good practice to include appropriate controls, such as using REV-ERB α / β knockout cells or animals, to confirm that the observed effects are indeed mediated by the intended target. Some studies with other REV-ERB agonists have noted REV-ERB-independent effects, highlighting the importance of validating the mechanism of action in your specific experimental system.

Q5: How critical is the timing of sample collection after **SR10067** administration?

A5: The timing of sample collection is highly critical due to the compound's short half-life and its impact on the circadian rhythm.

- For acute effects: To capture the primary effects of **SR10067** on gene expression or physiology, sample collection should ideally occur within the first 6 hours post-administration, as this is the timeframe where the compound is known to be active in vivo.[1]
- For circadian studies: If you are investigating the effect of **SR10067** on circadian rhythms, you will need to collect samples at multiple time points over a 24-hour period (or longer) to assess changes in the phase or amplitude of rhythmic processes.

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